![molecular formula C6H7BClNO3 B1451221 (6-Chloro-4-methoxypyridin-3-yl)boronic acid CAS No. 1072946-20-3](/img/structure/B1451221.png)
(6-Chloro-4-methoxypyridin-3-yl)boronic acid
Overview
Description
“(6-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is used for research purposes and can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .
Synthesis Analysis
The synthesis of boronic acids like “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” often involves catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a chlorine atom, and a methoxy group attached at positions 3, 6, and 4, respectively.Chemical Reactions Analysis
Boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, are known to undergo Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been used in the formal total synthesis of certain compounds .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2-Chloro-4-methoxypyridine-5-boronic acid: is a pivotal compound in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various types of organic halides and organoboron compounds. The pyridine ring in this compound can act as a ligand, enhancing the coupling process, which is essential for synthesizing complex organic molecules, including pharmaceuticals and polymers.
Protodeboronation Studies
The compound has been utilized in protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from boronic esters. This is particularly useful in the synthesis of molecules where the boron group is a temporary placeholder. The research has shown that this compound can undergo protodeboronation, which is valuable for creating new molecules with potential therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-4-methoxypyridine-5-boronic acid serves as a building block for the synthesis of new molecules with potential therapeutic applications. The presence of the pyridine ring and boronic acid functional group makes it a versatile precursor in drug discovery and development, particularly in the design of kinase inhibitors and other biologically active compounds.
Radical-Polar Crossover Reactions
This compound is also significant in radical-polar crossover reactions . These reactions are a subset of organic transformations that involve a radical intermediate that is then trapped by a polar reagent. This method is used to create complex molecules with high stereochemical control, which is crucial in the synthesis of natural products and pharmaceuticals.
Homologation Reactions
2-Chloro-4-methoxypyridine-5-boronic acid: can be involved in homologation reactions . Homologation is the process of extending the carbon chain of a molecule. This compound, when used in conjunction with other reagents, can help in the chain-extension of various organic molecules, which is a fundamental step in the synthesis of larger, more complex structures.
Synthesis of Natural Products and Analogs
The compound finds application in the synthesis of natural products and their analogs . By leveraging its reactivity in cross-coupling reactions, researchers can construct complex molecular architectures found in natural substances, which often possess significant biological activity.
Material Science
In material science, 2-Chloro-4-methoxypyridine-5-boronic acid can be used to modify the properties of polymers and create new materials . The boronic acid group can react with various diols to form reversible covalent bonds, leading to the development of self-healing materials and other innovative polymer structures.
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a reagent to detect and quantify the presence of various substances . The boronic acid moiety can bind to saccharides and other diol-containing compounds, which can be useful in the development of sensors and assays for biomedical applications.
Mechanism of Action
Safety and Hazards
Future Directions
The use of boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, in research is increasing due to their diverse applications. They are used in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research may focus on improving the synthesis methods and expanding the applications of boronic acids.
properties
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKMRJYFUEGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674431 | |
Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
CAS RN |
1072946-20-3 | |
Record name | B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.